![molecular formula C20H14ClN5O4 B2904166 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895016-32-7](/img/structure/B2904166.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClN5O4 and its molecular weight is 423.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of pyrazolo[3,4-d]pyrimidine analogues, which are structurally related to the potent antitumor agent LY231514, involves a principal synthetic step of palladium-catalyzed C-C coupling. This process highlights the compound's relevance in the development of antitumor agents (Taylor & Patel, 1992).
- Research into the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines showcases their high in vitro affinity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in neurodegenerative disorder studies (Fookes et al., 2008).
Antitumor and Cytotoxic Activities
- A study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed that one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, demonstrating the potential antitumor properties of related compounds (Al-Sanea et al., 2020).
- Another study synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate activity (El-Morsy et al., 2017).
Spectroscopic and Quantum Mechanical Studies
- The synthesis and spectroscopic studies of bioactive benzothiazolinone acetamide analogs, coupled with quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling, have been conducted to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the diverse scientific applications of these compounds (Mary et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O4/c21-12-2-1-3-14(6-12)26-19-15(8-23-26)20(28)25(10-22-19)9-18(27)24-13-4-5-16-17(7-13)30-11-29-16/h1-8,10H,9,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXFXXMHIKMLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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